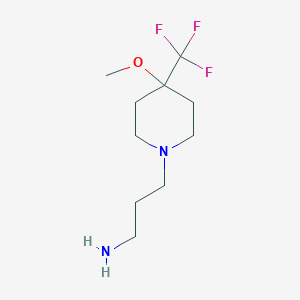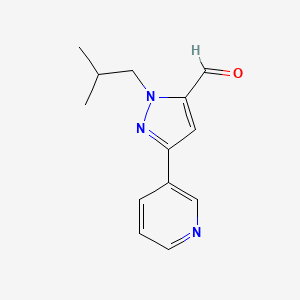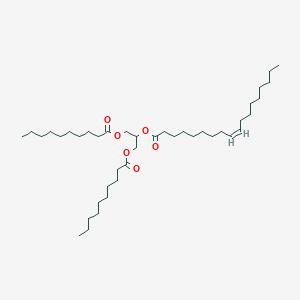
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) is an ester compound formed from oleic acid and decanoic acid It is a type of triglyceride, which is a common form of fat found in the human body and various foods
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) typically involves esterification reactions. The process begins with the reaction of oleic acid with glycerol to form (Z)-2-(Oleoyloxy)propane-1,3-diol. This intermediate is then reacted with decanoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and selective synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst like sodium methoxide.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Oleic acid, decanoic acid, and glycerol.
Transesterification: Methyl or ethyl esters of oleic and decanoic acids.
Scientific Research Applications
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, its hydrolysis products, oleic acid and decanoic acid, can act as signaling molecules and metabolic intermediates.
Comparison with Similar Compounds
Similar Compounds
Triolein: A triglyceride composed of three oleic acid molecules.
Tricaprin: A triglyceride composed of three decanoic acid molecules.
Glyceryl trioleate: Another triglyceride with three oleic acid molecules.
Uniqueness
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its mixed fatty acid composition, combining both oleic and decanoic acids. This combination imparts distinct physical and chemical properties, such as melting point and solubility, making it suitable for specific applications where other triglycerides may not be as effective.
Properties
Molecular Formula |
C41H76O6 |
|---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
1,3-di(decanoyloxy)propan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-14-11-8-5-2)37-46-40(43)34-31-28-25-15-12-9-6-3/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
InChI Key |
GYZXBDWUMFYTQW-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






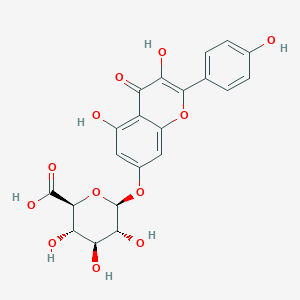
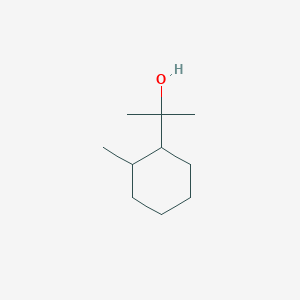
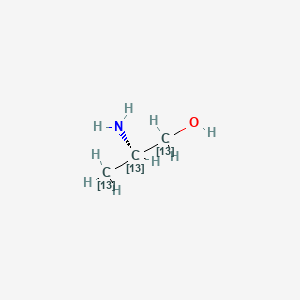
![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
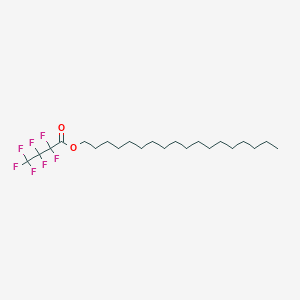

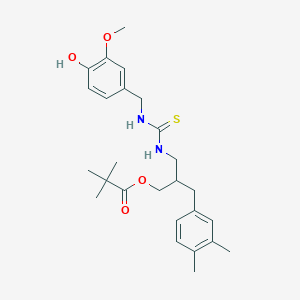
![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
